molecular formula C22H25N5O3S B2445299 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 886966-10-5

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B2445299
CAS No.: 886966-10-5
M. Wt: 439.53
InChI Key: WHHATAROXLZVET-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Kinetic Studies

One study focused on the synthesis and kinetics of sulfur-substituted triazines, exploring the nucleophilic substitution reactions and their order, which is crucial for understanding the chemical behavior of such compounds in various solvents. This research provides a foundation for further exploration of similar compounds in medicinal chemistry (Fan Ji-ye, 2011).

Antimicrobial and Anticancer Activities

Another area of investigation involves the synthesis of 1,2,4-triazine derivatives and their biological activities. For instance, some triazine derivatives have been shown to possess significant antimicrobial and anticancer properties, offering a pathway to novel therapeutic agents (A. El‐Barbary et al., 2005). Similarly, novel benzodifuranyl compounds derived from visnaginone and khellinone have demonstrated anti-inflammatory and analgesic activities, highlighting the potential for these compounds in pain management and inflammation reduction (A. Abu‐Hashem et al., 2020).

Green Chemistry Approaches

The synthesis of paracetamol analogues under environmentally friendly conditions represents a green chemistry approach to drug design and discovery. This research emphasizes the importance of sustainable methods in the synthesis of potential analgesic and antipyretic agents, reflecting a growing trend in the pharmaceutical industry towards more eco-friendly practices (Y. Dathu Reddy et al., 2014).

Inhibition Studies

Studies on novel heterocyclic compounds derived from triazinyl acetohydrazide and their inhibitory activities against enzymes such as lipase and α-glucosidase highlight the therapeutic potential of these compounds in treating diseases related to enzyme dysfunction (O. Bekircan et al., 2015). This research contributes to the development of new inhibitors that could be used in the management of diabetes and obesity.

Properties

IUPAC Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-15(2)26(17-7-5-4-6-8-17)20(28)14-31-22-25-24-19(21(29)27(22)23)13-16-9-11-18(30-3)12-10-16/h4-12,15H,13-14,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHATAROXLZVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.